

Initial Toxicity Screening of 2-Cyclohexylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclohexylcyclohexanone

Cat. No.: B167041

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of **2-Cyclohexylcyclohexanone** (CAS No. 90-42-6), a fragrance ingredient. The information is compiled from available safety assessments and toxicological data to serve as a resource for researchers and professionals in drug development and chemical safety. This document summarizes key toxicological endpoints, outlines relevant experimental methodologies, and presents available quantitative data.

Executive Summary

2-Cyclohexylcyclohexanone has undergone evaluation for several toxicological endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, and phototoxicity. The overall assessment, primarily based on a comprehensive safety evaluation by the Research Institute for Fragrance Materials (RIFM), suggests that this compound is not expected to be genotoxic. Data from read-across compounds are used to support the safety of **2-Cyclohexylcyclohexanone** for repeated dose and reproductive toxicity, indicating a sufficient margin of exposure at current use levels. The risk of skin sensitization and phototoxicity is also considered low. This guide provides the detailed data and methodologies that form the basis of these conclusions.

Toxicological Data Summary

The toxicological profile of **2-Cyclohexylcyclohexanone** has been characterized through a combination of in vitro and in vivo studies, as well as through read-across approaches with structurally similar compounds. The following tables summarize the available quantitative data for key toxicity endpoints.

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	>5 g/kg	[Santa Cruz Biotechnology Safety Data Sheet]
LD50	Rabbit	Dermal	>7800 mg/kg	[Santa Cruz Biotechnology Safety Data Sheet]
TCLo	Rat	Inhalation	2928.7 mg/m ³	[PubChem]

Genotoxicity

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium	With and without S9	Non-mutagenic	[RIFM Safety Assessment]
In Vitro Micronucleus	Human Lymphocytes	With and without S9	Non-clastogenic (Read-across)	[RIFM Safety Assessment]

Repeated Dose and Reproductive Toxicity

Endpoint	Study Type	Species	NOAEL/MOE	Reference
Repeated Dose Toxicity	Read-across from 2-sec-butylcyclohexanone	Rat	MOE > 100	[1] [2]
Reproductive Toxicity	Read-across from 2-sec-butylcyclohexanone	Rat	MOE > 100	[1] [2]

Dermal and Respiratory Toxicity

Endpoint	Method	Value/Result	Reference
Skin Sensitization	Dermal Sensitization Threshold (DST)	Exposure is below the DST of 900 µg/cm ² for non-reactive materials	[1] [2]
Phototoxicity	UV Spectra Analysis	Not expected to be phototoxic/photoallergenic	[1] [2]
Local Respiratory Toxicity	Threshold of Toxicological Concern (TTC)	Exposure is below the TTC of 0.47 mg/day for a Cramer Class II material	[1] [2]

Experimental Protocols

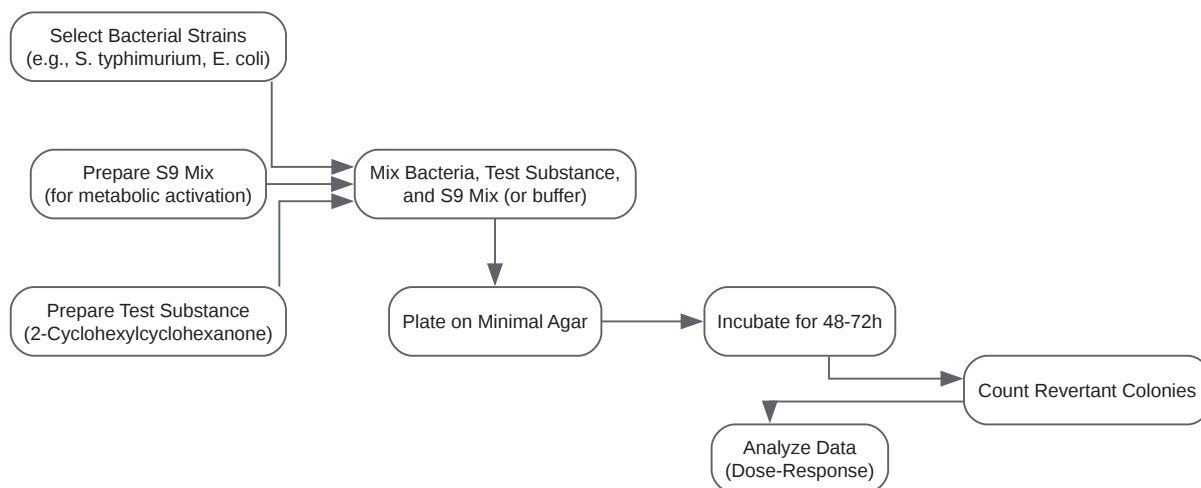
The following sections provide an overview of the methodologies for the key toxicological assays referenced in this guide. These are based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. The assay utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

Methodology:

- **Strain Selection:** At least five strains are typically used, including TA98, TA100, TA1535, TA1537, and WP2 *uvrA*, to detect different types of mutations.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.
- **Exposure:** The bacterial strains are exposed to various concentrations of **2-Cyclohexylcyclohexanone**, along with positive and negative controls.
- **Plating and Incubation:** The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
- **Scoring:** The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the control indicates a mutagenic potential.



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Ames Test (OECD TG 471) Workflow

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

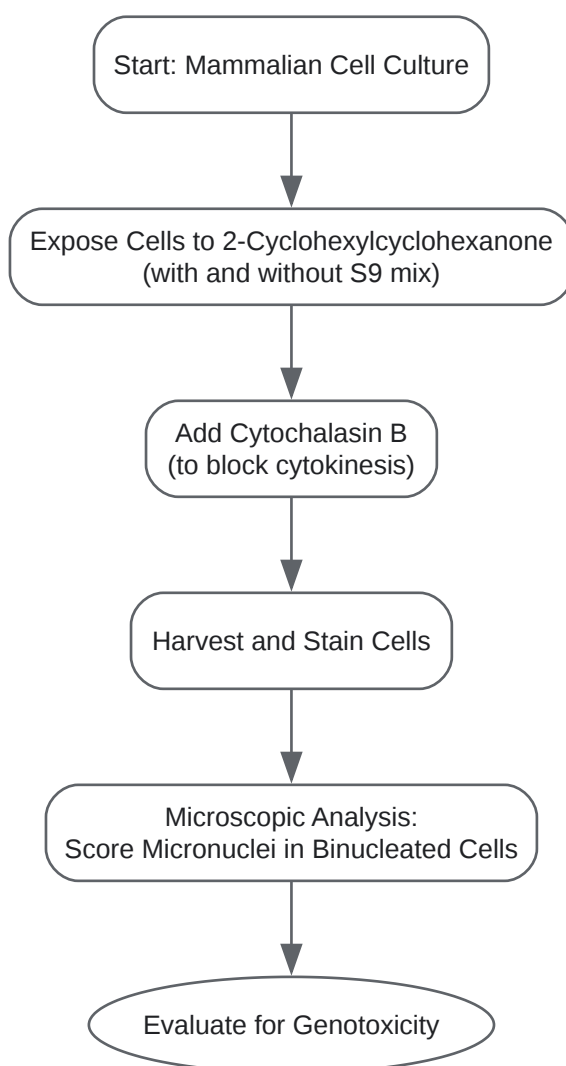
This assay is used to detect chromosomal damage. It identifies micronuclei, which are small nuclei that form outside the main nucleus in daughter cells, containing chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division.

Methodology:

- **Cell Culture:** Human or other mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) are cultured.
- **Exposure:** The cells are exposed to at least three concentrations of **2-Cyclohexylcyclohexanone**, with and without metabolic activation (S9 mix), for a defined period.
- **Cytokinesis Block:** Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one cell

division.

- **Harvesting and Staining:** Cells are harvested, fixed, and stained with a DNA-specific stain.
- **Microscopic Analysis:** The frequency of micronucleated cells in the binucleated cell population is determined by microscopic analysis. A significant increase in micronucleated cells indicates clastogenic or aneugenic activity.



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In Vitro Micronucleus Test Workflow

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

(OECD TG 422)

This study provides information on the potential health hazards arising from repeated exposure to a substance, as well as its effects on reproductive performance.

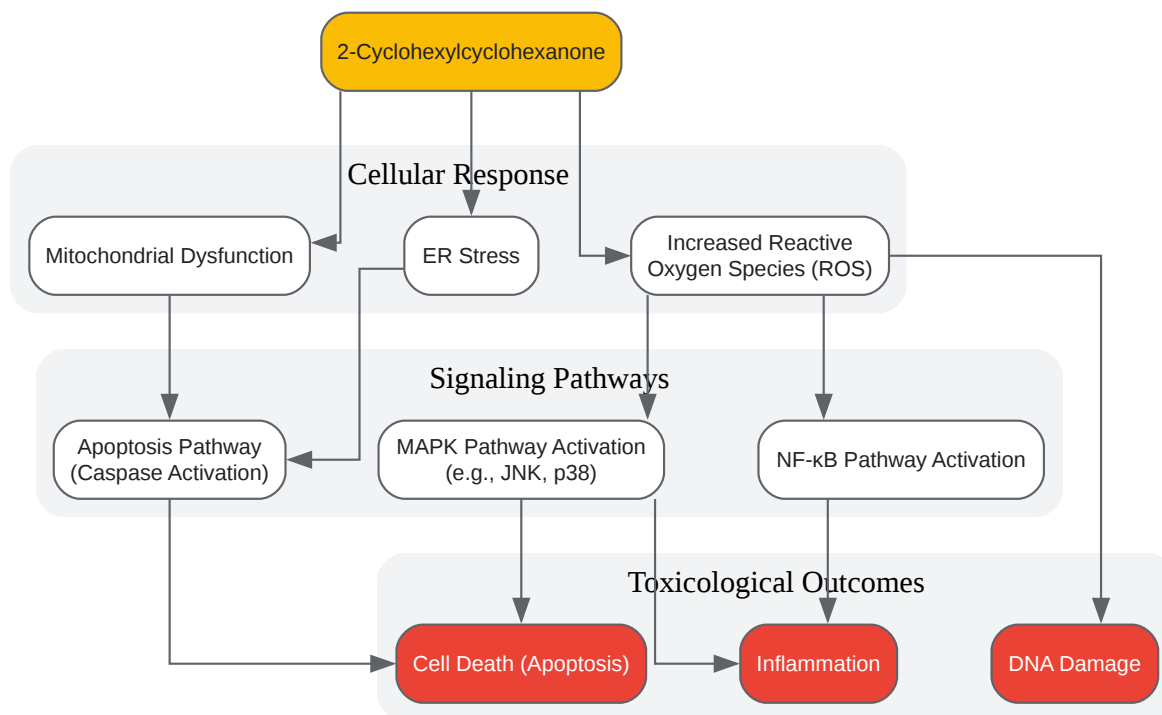
Methodology:

- **Animal Selection:** Typically, rats are used. At least 10 males and 10 females per group are assigned to a control group and at least three dose groups.
- **Dosing:** The test substance is administered orally to the animals daily for a specified period. For males, this is typically 2 weeks before mating, during mating, and up to termination (approximately 4 weeks). Females are dosed throughout the study, including 2 weeks before mating, during mating, gestation, and lactation.
- **Observations:** Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.
- **Mating and Reproduction:** Animals are mated to assess fertility and reproductive performance. Pregnant females are allowed to litter, and the pups are observed for viability and growth.
- **Pathology:** At the end of the study, all adult animals and pups are subjected to a gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.

Potential Signaling Pathways in Toxicity

Disclaimer: The following diagram illustrates general cellular toxicity pathways. There is currently no specific data available on the signaling pathways affected by **2-Cyclohexylcyclohexanone** or its close structural analogs.

Chemical-induced cellular toxicity can be mediated by a variety of signaling pathways. A common mechanism involves the induction of oxidative stress, leading to cellular damage and potentially apoptosis (programmed cell death).



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Hypothetical Cellular Toxicity Pathway

This generalized pathway illustrates that a chemical substance could induce cellular stress through mechanisms like the generation of reactive oxygen species (ROS), mitochondrial dysfunction, or endoplasmic reticulum (ER) stress. These stressors can activate signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, ultimately leading to outcomes like inflammation, DNA damage, and apoptosis.

Conclusion

The available data on **2-Cyclohexylcyclohexanone**, supported by read-across from structurally related compounds, provide a foundational understanding of its toxicological profile. The substance is not considered genotoxic, and the risks for repeated dose toxicity, reproductive toxicity, and skin and phototoxicity are low under current conditions of use. This

guide summarizes the key findings and provides an overview of the standard methodologies used in such toxicological evaluations. For any new applications or formulations involving **2-Cyclohexylcyclohexanone**, it is recommended to consult the primary literature and consider the specific exposure scenarios. Further research into the specific molecular mechanisms and signaling pathways affected by this compound would provide a more complete understanding of its biological activity.

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References

- 1. RIFM fragrance ingredient safety assessment, 2-cyclohexylcyclohexanone, CAS Registry Number 90-42-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclohexanone - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Initial Toxicity Screening of 2-Cyclohexylcyclohexanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167041#initial-toxicity-screening-of-2-cyclohexylcyclohexanone]

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